1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide

mAChR M5 inhibition Neuroscience Psychiatric disorder drug discovery

1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide (CAS 923397-51-7) is a synthetic small-molecule sulfonamide (C22H22ClN3O3S2, MW 476.01) characterized by a piperidine-4-carboxamide core bearing a 4-chlorophenylsulfonyl group and a 4-(p-tolyl)thiazol-2-yl substituent. The compound belongs to a broader chemotype—arylsulfonyl carboxamido-piperidines—claimed in patent literature as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5), a G protein-coupled receptor implicated in substance-related disorders, anxiety, depression, and psychotic diseases.

Molecular Formula C22H22ClN3O3S2
Molecular Weight 476.01
CAS No. 923397-51-7
Cat. No. B2989465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide
CAS923397-51-7
Molecular FormulaC22H22ClN3O3S2
Molecular Weight476.01
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27)
InChIKeyIEZXIZCRAYSSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide (CAS 923397-51-7): Chemical Identity and Pharmacological Context for Procurement


1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide (CAS 923397-51-7) is a synthetic small-molecule sulfonamide (C22H22ClN3O3S2, MW 476.01) characterized by a piperidine-4-carboxamide core bearing a 4-chlorophenylsulfonyl group and a 4-(p-tolyl)thiazol-2-yl substituent . The compound belongs to a broader chemotype—arylsulfonyl carboxamido-piperidines—claimed in patent literature as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5), a G protein-coupled receptor implicated in substance-related disorders, anxiety, depression, and psychotic diseases [1]. Vendors list this compound at ≥95% purity for research use only, positioning it as a screening candidate for neuroscience-focused drug discovery programs .

Why 1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Although numerous arylsulfonyl piperidine-4-carboxamides exist in screening libraries, they are not interchangeable for mAChR M5-targeted research. The patent family US20230303552A1 explicitly claims multiple sub-series where even minor modifications—replacement of the benzothiazole with a simple thiazole, exchange of the 4-chlorophenylsulfonyl for 4-fluorophenylsulfonyl or tosyl, or variation of the thiazole C-4 substituent—produce distinct compounds with divergent pharmacological profiles [1]. Notably, the 4-chlorophenylsulfonyl moiety is present in only a subset of the claimed compounds, suggesting this group contributes specific electronic and steric properties relevant to M5 binding that are not replicated by the unsubstituted phenylsulfonyl or 4-fluorophenylsulfonyl analogs also exemplified in the patent . The quantitative evidence presented below substantiates why this specific substitution pattern carries procurement-relevant differentiation.

Quantitative Differentiation of 1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide Relative to Closest Analogs


Subtype-Selective M5 Targeting: Divergent SAR Between Thiazol-2-yl and Benzothiazol-5-yl Congeners

Within the M5 inhibitor patent series, the target compound features a 4-(p-tolyl)thiazol-2-yl amide moiety, whereas the majority of specifically claimed examples utilize a 1,3-benzothiazol-5-yl amide (e.g., N-(1,3-benzothiazol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide) or a 2-methyl-1,3-benzothiazol-5-yl amide [1]. The thiazole-to-benzothiazole switch introduces an aromatic ring fusion that increases molecular surface area and π-stacking capacity. Although quantitative M5 IC50 data for these two compounds have not been published in a head-to-head format, patent disclosure patterns indicate that the thiazol-2-yl series (including the target compound) and the benzothiazol-5-yl series are treated as distinct structural sub-classes within the same Markush claims, with separate exemplification for each core [1]. This is significant because fused-ring benzothiazole analogs of piperidine-4-carboxamides are known from other target classes (e.g., CDK inhibitors such as SNS-032/BMS-387032) to exhibit altered kinase selectivity and pharmacokinetics relative to monocyclic thiazole counterparts [2]. For procurement, this means the target compound offers a differentiated and less-explored chemical space within the M5 landscape, reducing redundancy with benzothiazole-based screening libraries.

mAChR M5 inhibition Neuroscience Psychiatric disorder drug discovery

Electronic Modulation by 4-Chlorophenylsulfonyl vs. 4-Fluorophenylsulfonyl and 4-Tosyl Analogs

The 4-chlorophenylsulfonyl group on the target compound can be compared with the 4-fluorophenylsulfonyl analog (1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide) and the 4-tosyl (4-methylphenylsulfonyl) analog (N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide) . The Hammett σp constant for Cl (0.23) vs. F (0.06) vs. CH3 (-0.17) indicates that the 4-chloro substituent provides the strongest electron-withdrawing character among these three, which influences the sulfonamide NH acidity and the electron density of the piperidine ring [1]. The calculated LogP for the target compound is approximately 4.2 (predicted by fragment-based methods for C22H22ClN3O3S2), compared to ~3.8 for the 4-fluoro analog (C22H22FN3O3S2) and ~3.9 for the 4-tosyl analog (C23H25N3O3S2) [2]. This roughly 0.3–0.4 LogP unit increase corresponds to a ~2- to 2.5-fold higher lipophilicity, which may translate to altered membrane permeability and tissue distribution relative to the fluoro and tosyl analogs [1].

Physicochemical property optimization ADMET prediction Lead optimization

p-Tolyl Thiazole Substitution: Steric Differentiation from Unsubstituted Thiazole Analogs

The target compound bears a 4-(p-tolyl) substituent on the thiazole ring, whereas simpler analogs such as 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide lack this aryl substitution entirely, and N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide bears only a small methyl group at the thiazole 5-position [1]. The p-tolyl group (MW contribution: 91.13 Da) adds significant steric bulk and hydrophobic surface area relative to hydrogen (MW 1.01) or methyl (MW 15.03). In published SAR for thiazole-containing piperidine-4-carboxamides targeting T-cell proliferation, the nature of the thiazole C-4 substituent was found to be a critical determinant of inhibitory potency: aryl-substituted analogs showed IC50 values in the low micromolar range, whereas unsubstituted or small-alkyl analogs were inactive (>50 μM) [2]. Although those data derive from a distinct biological target (T-cell proliferation rather than M5), the class-level SAR principle—that thiazole C-4 aryl substitution is essential for biological activity in piperidine-4-carboxamide chemotypes—is conserved across multiple target families including PDK1 and sphingosine kinase [3][4]. The target compound's p-tolyl group therefore addresses a structural requirement absent in the simpler N-(thiazol-2-yl) analogs that may appear as cheaper procurement alternatives.

Structure-activity relationship Target selectivity Screening library design

Target Selectivity Profile: M5 mAChR Inhibition vs. Alternative Targets of Structurally Similar Piperidine-4-carboxamides

The patent family US20230303552A1 explicitly claims the target compound class as mAChR M5 inhibitors, providing a defined biological annotation [1]. In contrast, several structurally related aryl/heteroaryl-substituted piperidine-4-carboxamides have been disclosed against entirely distinct targets: a) the 2,3-dihydrobenzofuran-5-ylsulfonyl series (also exemplified in US20230303552A1) is claimed in the same patent but represent a different sulfonyl substitution; b) N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide (BMS-387032/SNS-032) is a potent CDK2/7/9 inhibitor with IC50 values of 38, 63, and 4 nM respectively, bearing a thiazol-2-yl carboxamide but with a distinct C-5 substitution pattern [2]; c) piperidin-4-yl-thiazole-4-carboxamide analogs of tubulysins show antitumor activity with IC50 values of 0.2–0.6 μM against MCF7 cells [3]; and d) arylthiazolyl piperidines exemplified in US20130096160A1 act as SMN protein production modulators with AC50 values reported for optimized leads [4]. The target compound's specific combination of 4-chlorophenylsulfonyl + 4-(p-tolyl)thiazol-2-yl + piperidine-4-carboxamide is absent from these alternative-target disclosures, suggesting a unique polypharmacology fingerprint. For investigators screening against mAChR M5, this target annotation—rather than indiscriminate kinase or SMN activity—is the procurement-relevant differentiator.

Target selectivity Polypharmacology risk Drug discovery screening

Synthetic Accessibility and Procurement Viability Relative to Multi-Step Benzothiazole Congeners

The target compound's synthesis proceeds via sequential acylation of 2-amino-4-(p-tolyl)thiazole with piperidine-4-carboxylic acid (or its activated ester), followed by sulfonylation with 4-chlorobenzenesulfonyl chloride . Both key building blocks—2-amino-4-(p-tolyl)thiazole and 4-chlorobenzenesulfonyl chloride—are commercially available from multiple suppliers at reasonable cost. In contrast, the corresponding 1,3-benzothiazol-5-amine building block required for the benzothiazole analog series carries a higher commercial price (typically 2- to 5-fold more expensive per gram based on vendor catalog comparisons) and is synthesized via nitration/reduction or cyclization routes that involve additional synthetic steps . Furthermore, the monocyclic thiazole core of the target compound lacks the potential regiochemical ambiguity associated with benzothiazole electrophilic substitution, simplifying both synthesis and analytical characterization. This translates to more reliable batch-to-batch reproducibility during procurement for large screening campaigns.

Chemical procurement Synthesis complexity Cost-efficiency

Optimal Research and Procurement Scenarios for 1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide (CAS 923397-51-7)


Neuroscience Hit Finding: mAChR M5 Primary Screening Campaigns

For laboratories conducting high-throughput or focused-library screening against the muscarinic acetylcholine receptor M5, this compound serves as a patent-annotated starting point with defined target engagement rationale [1]. Its monocyclic thiazole scaffold offers lead-like physicochemical properties distinct from the benzothiazole-predominant M5 chemical space, reducing redundancy with existing corporate collections. The compound can be deployed as a reference ligand for assay validation or as a scaffold for parallel SAR exploration, particularly where the 4-chlorophenylsulfonyl electronic profile is desired for CNS penetration optimization.

Selectivity Profiling Against Kinase and SMN Counter-Screens

Given that structurally related piperidine-4-carboxamides have demonstrated activity against CDK2/7/9 kinases and SMN protein modulation, this compound is well-suited as a selectivity probe in counter-screening panels [2][3]. A negative result in CDK or SMN assays would confirm M5-specific pharmacology, while any off-target activity would provide valuable polypharmacology insights. The 4-(p-tolyl)thiazole moiety differentiates it from the CDK-active SNS-032 series (which uses a 5-[(oxazolylmethyl)sulfanyl]thiazole substitution), making cross-target comparisons mechanistically informative.

Medicinal Chemistry SAR Expansion Around the Sulfonamide and Thiazole Vectors

The compound presents three modular diversification points for systematic SAR studies: (1) the 4-chlorophenylsulfonyl group (exchangeable with other aryl/heteroaryl sulfonyl groups to modulate electronic and steric properties), (2) the piperidine ring (amenable to N-substitution variation or ring-size modification as demonstrated in the patent's pyrrolidine and azetidine examples [1]), and (3) the p-tolylthiazole moiety (allowing investigation of aryl substitution effects on M5 potency and selectivity). Its commercial availability at ≥95% purity makes it practical as a parent scaffold for parallel synthesis or library enumeration.

Cost-Effective Procurement for Large-Scale Neuroscience Screening Libraries

For procurement managers building neuroscience-focused compound collections, this compound offers a favorable cost-to-information ratio . Its simpler synthetic route (2-amino-4-(p-tolyl)thiazole building block at lower cost vs. benzothiazole alternatives) enables budget-efficient acquisition of gram quantities for screening. The patent-validated target annotation (M5) reduces the risk of purchasing 'orphan' compounds with no biological context, while the documented SAR from the patent family allows informed follow-up purchasing decisions.

Quote Request

Request a Quote for 1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.